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N,N-dimethyloctadec-9-enamide

Melting point depression Phase state Handling and formulation

N,N-Dimethyloctadec-9-enamide (N,N-dimethyloleamide) is a tertiary fatty acid amide derived from oleic acid, with the molecular formula C₂₀H₃₉NO and a molecular weight of 309.5 g/mol. Unlike its primary amide counterpart oleamide, the dimethyl substitution at the amide nitrogen eliminates hydrogen-bond donor capacity, fundamentally altering its physical state, thermal behavior, and functional performance profile.

Molecular Formula C20H39NO
Molecular Weight 309.5 g/mol
CAS No. 3906-30-7
Cat. No. B3264365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyloctadec-9-enamide
CAS3906-30-7
Molecular FormulaC20H39NO
Molecular Weight309.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)N(C)C
InChIInChI=1S/C20H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h11-12H,4-10,13-19H2,1-3H3
InChIKeyGAXDEROCNMZYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyloctadec-9-enamide (CAS 3906-30-7): Procurement-Grade Overview of a Tertiary Fatty Amide


N,N-Dimethyloctadec-9-enamide (N,N-dimethyloleamide) is a tertiary fatty acid amide derived from oleic acid, with the molecular formula C₂₀H₃₉NO and a molecular weight of 309.5 g/mol [1]. Unlike its primary amide counterpart oleamide, the dimethyl substitution at the amide nitrogen eliminates hydrogen-bond donor capacity, fundamentally altering its physical state, thermal behavior, and functional performance profile . This compound is commercially available under trade names such as Hallcomid M‑18‑OL and finds use as a low-temperature plasticizer, slip additive, and specialty solvent.

Why Generic Substitution of N,N-Dimethyloctadec-9-enamide with Primary Amides Fails in Technical Applications


Procurement decisions that treat fatty amides as interchangeable risk technical failure because the N,N-dimethyl substitution eliminates the intermolecular hydrogen bonding that governs the solid-state behavior of primary amides such as oleamide and stearamide [1]. This single structural change shifts the melting point by approximately 78 °C, converting a waxy solid into a free-flowing liquid at ambient temperature, which directly impacts handling, dosing precision, and migration kinetics in polymer matrices . Consequently, a primary amide cannot replicate the low-temperature plasticizer function, the controlled bloom profile, or the solvent-carrier utility of the dimethyl derivative.

Quantitative Differentiation Evidence for N,N-Dimethyloctadec-9-enamide Versus In-Class Analogs


Ambient-Temperature Physical State: Liquid N,N-Dimethyloleamide (−8 °C mp) Versus Solid Oleamide (70 °C mp)

N,N-Dimethyloctadec-9-enamide is a free-flowing liquid at standard ambient temperature, with a measured melting point of −8 °C . In contrast, the primary amide oleamide (cis-9-octadecenamide) is a crystalline solid with a melting point of 70 °C . The 78 °C melting-point differential arises from the loss of intermolecular N–H···O hydrogen bonds when the amide nitrogen is fully methylated. This phase-state difference has direct consequences for industrial handling: the dimethyl derivative requires no heated storage, can be pumped and metered as a liquid, and mixes homogeneously with plasticizers and polymer melts without a pre-melting step.

Melting point depression Phase state Handling and formulation

Plasticizer Efficiency: N,N-Dimethyloleamide Delivers Sebacate-Like Low-Temperature Impact Performance in PVC‑VA

In a systematic study of 35 N,N-disubstituted oleamides evaluated as plasticizers for vinyl chloride–vinyl acetate copolymer, acyclic N,N-dialkyl oleamides—including the dimethyl derivative—were classified as highly efficient plasticizers that impart good, sebacate-like, low-temperature impact performance to the plastic composition [1]. The compatibility of the dimethyl derivative is maintained because the total carbon count of the N-substituents (2 atoms) falls well below the critical threshold of approximately 13 atoms; beyond this limit, compatibility is lost [1]. Primary oleamide cannot function as a plasticizer in this system due to its high melting point and limited compatibility, making the tertiary dimethylamide the minimal‑structure, lowest‑molecular‑weight liquid plasticizer in the disubstituted oleamide series.

Plasticizer efficiency Low-temperature flexibility PVC-VA copolymer

Slip Additive Migration Control: Tertiary Amides Provide a Slower, More Predictable Bloom Profile Than Primary Oleamide

Whereas primary amides such as oleamide are classified as “fast‑bloom” slip additives that can achieve a coefficient of friction (COF) below 0.2 within minutes of film blowing, secondary and tertiary amides migrate significantly more slowly due to their larger molecular size and absence of hydrogen‑bond‑driven surface segregation [1]. The general class of secondary‑ and tertiary‑amide slips produces a medium, controlled COF in the range of 0.3–0.5, with a bloom time extended by a factor of approximately 2–3 relative to oleamide [1][2]. Although direct COF time‑course data for N,N‑dimethyloleamide specifically are sparse in open literature, the tertiary amide structure places it definitively in the slower‑bloom category, making it preferable for multi‑layer coextruded films where premature slip can cause interlayer delamination or printing and sealing defects.

Coefficient of friction Migration kinetics Polyolefin film

Thermal Stability and Volatility: Dimethylamide Withstands Higher Processing Temperatures Than Oleamide

Primary amides such as oleamide begin to volatilize appreciably above 200 °C, which limits their use in high‑temperature polymer processing (e.g., PP homopolymer extrusion at 230–260 °C) . Secondary and tertiary amides, having molecular weights approximately twice that of their primary counterparts, exhibit markedly lower volatility and are routinely recommended for processing temperatures up to 280 °C [1]. The boiling point of N,N‑dimethyloctadec‑9‑enamide is reported as 418 °C at 760 mmHg [2], substantially higher than the >200 °C (decomposition) limit of oleamide, confirming its suitability for high‑temperature extrusion and injection molding processes where primary amides would be lost to evaporation, causing plate‑out and inconsistent slip performance.

Thermogravimetric analysis Processing window Volatility

Highest-Value Application Scenarios for N,N-Dimethyloctadec-9-enamide Based on Verified Differentiation


Low‑Temperature PVC Plasticizer in Cold‑Climate Cable and Film Formulations

Because N,N-dimethyloctadec-9-enamide remains liquid at −8 °C and imparts sebacate‑like low‑temperature impact performance to PVC‑VA copolymers [1], it is uniquely suited for flexible PVC formulations destined for cold‑climate applications such as outdoor cable jacketing, automotive under‑hood wiring, and freezer‑grade packaging film. Primary oleamide cannot serve this function due to its solid state and incompatibility with the polymer matrix.

Controlled‑Bloom Slip Additive for Coextruded Multilayer Polyolefin Films

The tertiary amide structure provides a slower, more predictable migration profile than fast‑bloom primary amides, yielding a medium COF in the 0.3–0.5 range [2]. This controlled slip is critical for multilayer laminated films used in food packaging, where premature additive bloom can cause delamination, compromise print adhesion, or interfere with heat‑seal integrity.

High‑Temperature Processing Slip Agent for Polypropylene and Engineering Resins

With a boiling point of 418 °C and a recommended processing window extending to 280 °C, N,N-dimethyloleamide survives extrusion and injection molding conditions that cause primary amides to volatilize [3]. This makes it the additive of choice for PP homopolymer, thermoplastic olefin (TPO) automotive parts, and high‑speed thin‑wall packaging lines where plate‑out and fume generation must be minimized.

Bio‑Based Reactive Diluent and Carrier Solvent in Agrochemical and Coating Formulations

The combination of low melting point, high boiling point, and excellent solubility in organic media allows N,N-dimethyloleamide to function as a non‑volatile, bio‑derived carrier solvent for active ingredients in agrochemical emulsifiable concentrates and as a reactive diluent in epoxy and polyurethane coating systems, replacing petroleum‑derived solvents without sacrificing low‑temperature flowability [1].

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